molecular formula C16H16N2O4 B5801313 N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide

N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide

Cat. No.: B5801313
M. Wt: 300.31 g/mol
InChI Key: IBKRFVLTYACKDL-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide through the reaction with 4-methoxybenzylamine. The reaction conditions often involve the use of strong acids or bases to facilitate the nitration and amide formation steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

    Reduction: N-(4-methoxybenzyl)-3-methyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(4-methoxybenzyl)-3-carboxy-2-nitrobenzamide.

Scientific Research Applications

N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    N-(4-methoxybenzyl)-3-methylbenzamide: Lacks the nitro group, resulting in different reactivity and applications.

    N-(4-methoxybenzyl)-2-nitrobenzamide: Similar structure but with the nitro group in a different position, affecting its chemical properties and biological activity.

Uniqueness: N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide is unique due to the specific positioning of the methoxy, methyl, and nitro groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-4-3-5-14(15(11)18(20)21)16(19)17-10-12-6-8-13(22-2)9-7-12/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKRFVLTYACKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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